molecular formula C19H22N2O2S2 B2417276 2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886911-98-4

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2417276
CAS No.: 886911-98-4
M. Wt: 374.52
InChI Key: ALOKVOPQDUMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

Research into thiophene derivatives has shown significant application in the field of heterocyclic synthesis. For example, studies have focused on the synthesis of thiophenylhydrazonoacetates through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to a variety of nitrogen nucleophiles yielding derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's versatility in generating a wide range of heterocyclic compounds, which are of interest for further chemical and pharmaceutical research (Mohareb et al., 2004).

Pharmacological Activity Prediction and Synthesis Optimization

In another study, the azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were explored as acyclic precursors of biologically active compounds. The research aimed at predicting, optimizing synthesis conditions, and developing a method for high-performance liquid chromatography (HPLC) analysis of these derivatives. The findings suggest potential cytostatic, antitubercular, and anti-inflammatory activities, highlighting the importance of structural optimization and synthesis methods for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Antibacterial and Antifungal Activities

Research into the synthesis of new cycloalkylthiophene-Schiff bases and their metal complexes has also been conducted, with these substances being examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to standard antibiotics, highlighting the potential of thiophene derivatives in antimicrobial research (Altundas et al., 2010).

Discovery of Apoptosis-Inducing Agents for Breast Cancer

A notable application in oncology involves the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for discovering new apoptosis-inducing agents for breast cancer. This research employed a multicomponent synthesis approach, leading to compounds that showed significant antiproliferative potential against cancer cell lines in vitro, with one compound inducing significant apoptosis in MCF-7 cells and showing a decrease in solid tumor mass in vivo. This highlights the compound's role in the development of new anticancer therapeutics (Gad et al., 2020).

Properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-24-13-8-6-7-12(11-13)18(23)21-19-16(17(20)22)14-9-4-3-5-10-15(14)25-19/h6-8,11H,2-5,9-10H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOKVOPQDUMTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.